Cas no 4518-10-9 (Methyl 3-aminobenzoate)
Methyl 3-aminobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-aminobenzoate
- 3-Amino-benzoic acid methyl ester
- 3-Aminobenzoic Acid Methyl Ester
- Methyl-3-aminobenzoate
- m-Aminobenzoic acid, mrthyl ester
- AS-18367
- m-amino benzoic acid methyl ester
- SY031535
- AM9880
- BB 0245098
- NS00015527
- 3-(Methoxycarbonyl)aniline
- Methyl 3-aminobenzoate, >=97.0% (GC)
- methyl3-aminobenzoate
- Benzoic acid, 3-amino-, methyl ester
- m-Aminobenzoic acid, methyl ester
- MFCD00017102
- methyl 3-amino-benzoate
- 3-amino benzoic acid methyl ester
- 3-Carbomethoxyaniline
- EINECS 224-842-5
- EN300-17769
- DTXSID7063506
- AKOS000108600
- Methyl-m-aminobenzoate
- SB76065
- AI3-03339
- F9995-1223
- m-aminobenzoic acid methyl ester
- (3-(Methoxycarbonyl)phenyl)amine
- T278MY2TG5
- methyl 3-amino benzoate
- AC-25094
- AE-562/40241907
- InChI=1/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H
- SDCCGMLS-0066265.P001
- Methyl m-aminobenzoate
- CHEBI:194931
- W-106161
- Methyl(3-amino)benzoate
- FT-0628321
- 4518-10-9
- Methyl 3-aminophenylcarboxylate
- SCHEMBL134170
- CS-W018124
- Z57032594
- NCIOpen2_007393
- 3-amino-benzoicacimethylester
- ALBB-037309
- aniline, 3-methoxycarbonyl-
- DTXCID0040389
- DB-012711
- A1499
- STK219791
-
- MDL: MFCD00017102
- Inchi: 1S/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3
- InChI Key: VZDNXXPBYLGWOS-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC=C(C=1)N)=O
- BRN: 1101468
Computed Properties
- Exact Mass: 151.06300
- Monoisotopic Mass: 151.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 52.3
Experimental Properties
- Color/Form: powder
- Density: 1.232(lit.)
- Melting Point: 53.0 to 57.0 deg-C
- Boiling Point: 170°C/20mmHg(lit.)
- Flash Point: 140.4°C
- Refractive Index: 1.5810 (estimate)
- Water Partition Coefficient: Slightly soluble in water (0.1-1%) .
- PSA: 52.32000
- LogP: 1.63660
- Solubility: Uncertain
Methyl 3-aminobenzoate Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38-20/21/22
- Safety Instruction: S36/37/39-S26
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38; R20/21/22
- TSCA:Yes
Methyl 3-aminobenzoate Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Methyl 3-aminobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 038247-5g |
Methyl 3-Aminobenzoate |
4518-10-9 | 98% | 5g |
£18.00 | 2022-03-01 | |
| Fluorochem | 038247-25g |
Methyl 3-Aminobenzoate |
4518-10-9 | 98% | 25g |
£52.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M139488-25g |
Methyl 3-aminobenzoate |
4518-10-9 | >98.0%(GC)(T) | 25g |
¥273.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M139488-10g |
Methyl 3-aminobenzoate |
4518-10-9 | >98.0%(GC)(T) | 10g |
¥156.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M139488-5g |
Methyl 3-aminobenzoate |
4518-10-9 | >98.0%(GC)(T) | 5g |
¥87.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M139488-100g |
Methyl 3-aminobenzoate |
4518-10-9 | >98.0%(GC)(T) | 100g |
¥892.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M139488-500g |
Methyl 3-aminobenzoate |
4518-10-9 | >98.0%(GC)(T) | 500g |
¥3476.90 | 2023-09-02 | |
| Alichem | A015037699-100g |
Methyl 3-aminobenzoate |
4518-10-9 | 98% | 100g |
$150.56 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000571-100g |
Methyl 3-aminobenzoate |
4518-10-9 | 98% | 100g |
¥773 | 2023-09-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000571-25g |
Methyl 3-aminobenzoate |
4518-10-9 | 98% | 25g |
¥211 | 2023-09-08 |
Methyl 3-aminobenzoate Production Method
Production Method 1
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
Production Method 2
1.2 Reagents: Sodium chloride Solvents: Water ; 2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
Production Method 3
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ; 2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
5.1 300 - 900 °C
Production Method 4
2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ; 2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
6.1 300 - 900 °C
Production Method 5
Production Method 6
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
Production Method 7
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ; 2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
Production Method 8
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
Methyl 3-aminobenzoate Raw materials
- 2-Methylbutanoic acid
- methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate
- Benzoic acid
- 1H-Pyrrole-3-carboxylic acid, 2-methyl-5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-, methyl ester
- Glucosamine hydrochloride
- methyl 3-oxobutanoate
Methyl 3-aminobenzoate Preparation Products
- 2-Methylbutanoic acid (116-53-0)
- Methyl 3-aminobenzoate (4518-10-9)
- p-Tyramine (51-67-2)
- DL-2-Methylbutyric Acid Methyl Ester (868-57-5)
- 6-Methylpicolinic acid (934-60-1)
- o-Nicotine (23950-04-1)
- 3-Methyl-1-hexanol (13231-81-7)
- 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, methyl ester (79491-14-8)
- 3-Amino-2-methyl-benzyl Alcohol (83647-42-1)
- 2,5-dimethyl-1-propyl-1H-pyrrole (20282-39-7)
- Methyl 4-(methylamino)benzoate (18358-63-9)
- (3-Amino-4-methylphenyl)methanol (81863-45-8)
Methyl 3-aminobenzoate Suppliers
Methyl 3-aminobenzoate Related Literature
-
Natércia d. N. Rodrigues,Jack M. Woolley,Konstantina M. Krokidi,Maria A. Tesa-Serrate,Matthew A. P. Turner,Nicholas D. M. Hine,Vasilios G. Stavros Phys. Chem. Chem. Phys. 2021 23 23242
-
Ensheng Zhang,Xuejing Zhang,Yuchen Cai,Dejian Wang,Tianlong Xu,Jun Li,Ming Yan,Yong Zou RSC Adv. 2014 4 39020
-
Marc Baron,Estelle Métay,Marc Lemaire,Florence Popowycz Green Chem. 2013 15 1006
-
Neetesh Agrawal,Jatin Machhi,Virendra Rathwa,Ashish M. Kanhed,Sagar Patel,Prashant Murumkar,Hardik Gandhi,Mange Ram Yadav RSC Adv. 2016 6 30661
-
Lynne Gilfillan,Adele Blair,Brian J. Morris,Judith A. Pratt,Lutz Schweiger,Sally Pimlott,Andrew Sutherland Med. Chem. Commun. 2013 4 1118
Additional information on Methyl 3-aminobenzoate
Methyl 3-aminobenzoate (CAS No. 4518-10-9): A Comprehensive Overview
Methyl 3-aminobenzoate (CAS No. 4518-10-9) is a significant compound in the field of chemical and pharmaceutical research, widely recognized for its diverse applications and potential benefits. This organic compound, characterized by its ester and amine functional groups, has garnered considerable attention due to its role in various biochemical processes and its potential therapeutic applications.
The molecular structure of Methyl 3-aminobenzoate consists of a benzoic acid moiety esterified with methanol, featuring an amino group at the 3-position of the benzene ring. This unique structural configuration imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.
In recent years, Methyl 3-aminobenzoate has been extensively studied for its pharmacological properties. Research has demonstrated its potential role in modulating various biological pathways, particularly those involving neurotransmitter systems and inflammatory responses. The compound's ability to interact with specific enzymes and receptors has opened new avenues for the development of novel therapeutic agents targeting neurological disorders and chronic inflammatory conditions.
One of the most compelling aspects of Methyl 3-aminobenzoate is its reported antioxidant activity. Studies have shown that this compound can scavenge free radicals and reduce oxidative stress, which are implicated in numerous diseases, including aging-related disorders and neurodegenerative conditions. The antioxidant properties of Methyl 3-aminobenzoate make it a promising candidate for inclusion in anti-aging formulations and protective agents against oxidative damage.
Furthermore, the compound has been investigated for its potential antimicrobial properties. Research indicates that Methyl 3-aminobenzoate can inhibit the growth of certain bacteria and fungi, suggesting its utility in developing antimicrobial agents and preservatives. This property is particularly relevant in the context of increasing antimicrobial resistance, where novel compounds with broad-spectrum activity are urgently needed.
The synthesis of Methyl 3-aminobenzoate involves well-established organic reactions, including esterification and amination processes. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. The development of efficient synthetic routes has also facilitated large-scale production, making Methyl 3-aminobenzoate more accessible for industrial use.
In the realm of drug discovery, Methyl 3-aminobenzoate serves as a valuable scaffold for designing novel molecules with enhanced pharmacological profiles. Its structural features allow for modifications that can fine-tune biological activity, solubility, and metabolic stability. This flexibility has led to the identification of several derivatives with improved therapeutic efficacy and reduced side effects.
The safety profile of Methyl 3-aminobenzoate has been thoroughly evaluated through preclinical studies. These investigations have provided insights into its toxicity, pharmacokinetics, and potential interactions with other compounds. The compound has generally demonstrated good tolerability at tested doses, although further studies are required to fully understand its long-term effects.
The growing interest in natural product-inspired drug design has also highlighted the significance of Methyl 3-aminobenzoate. Researchers have explored its biosynthetic pathways and structural analogs found in plants and microorganisms. These efforts have not only expanded our understanding of natural products but also provided new leads for drug development.
The future prospects for Methyl 3-aminobenzoate are promising, with ongoing research focusing on expanding its therapeutic applications. Investigational studies are exploring its potential use in treating conditions such as depression, anxiety, and chronic pain. Additionally, its role in enhancing cognitive function and protecting against neurodegenerative diseases is being actively investigated.
In conclusion, Methyl 3-aminobenzoate (CAS No. 4518-10-9) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features, coupled with emerging evidence of its biological activities, position it as a key player in the development of novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, the potential of this compound is set to expand further.
4518-10-9 (Methyl 3-aminobenzoate) Related Products
- 36692-49-6(Methyl 3,4-diaminobenzoate)
- 28179-47-7(5-Aminoisophthalic Acid Monomethyl Ester)
- 582-33-2(Ethyl 3-aminobenzoate)
- 619-45-4(Methyl 4-aminobenzoate)
- 99-27-4(Dimethyl 5-aminoisophthalate)
- 152699-63-3(Dibenzyl 5-aminoisophthalate)
- 63450-84-0(Methyl 4-Aminobenzoate Hydrochloride)
- 1949-55-9(Methyl 3,5-diaminobenzoate)
- 18595-15-8(Methyl 3-amino-5-methylbenzoate)
- 18595-18-1(methyl 3-amino-4-methyl-benzoate)